N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound with the following properties:
IUPAC Name: Tetraazolo[1,5-b]pyridazin-6-ylamine
CAS Number: 19195-43-8
Molecular Weight: 136.12 g/mol
Melting Point: 312-315°C
Description: It exists as a white powder and is soluble in organic solvents .
Preparation Methods
Synthetic Routes::
Intramolecular Cyclization of Pyrazinyl Hydrazones: Non-fused derivatives of [1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine can be synthesized through this method .
Formation of 1,2,3-triazolo[1,5-a]pyrazinium-5-olates: This involves cyano and amide groups .
Reaction of Iodopropiolamides: Leads to triazolopiperazine derivatives .
Chemical Reactions Analysis
Reactions: [1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction type.
Major Products: The products formed vary based on the reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology and Medicine: Investigated for potential pharmacological applications.
Industry: Limited information available; further research needed.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other compounds.
Similar Compounds: Unfortunately, specific similar compounds are not mentioned in the available literature .
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C12H18N6 |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-cyclooctyltetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H18N6/c1-2-4-6-10(7-5-3-1)13-11-8-9-12-14-16-17-18(12)15-11/h8-10H,1-7H2,(H,13,15) |
InChI Key |
PSZUQZBJKOLXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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